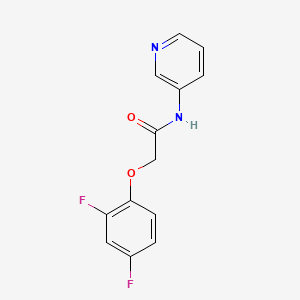

![molecular formula C18H26N6 B5501493 4-{4-[2-(1H-pyrrol-1-yl)ethyl]piperazin-1-yl}-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5501493.png)

4-{4-[2-(1H-pyrrol-1-yl)ethyl]piperazin-1-yl}-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound belongs to a class of chemicals that are typically explored for their pharmacological potential, including anticancer and antimicrobial activities. These compounds are characterized by complex molecular structures involving piperazine and pyrrolo[1,2-a]pyrimidinone moieties, which are of significant interest in medicinal chemistry due to their diverse biological activities.

Synthesis Analysis

The synthesis of related compounds involves nucleophilic substitution reactions and the construction of complex systems like pyrrolo[2,3-c]azepines and pyrimido[4,5-d]pyrimidines through reactions involving various sulfonyl chlorides, glycine ester, and subsequent cyclization processes. These methods highlight the complexity and versatility of synthetic approaches in accessing derivatives of the pyrimidoazepine family (Mallesha et al., 2012); (Glushkov & Stezhko, 1980).

Molecular Structure Analysis

Molecular modeling studies of similar compounds reveal that rigid tricyclic ring systems serve as crucial pharmacophore core structures for high binding affinity, underscoring the importance of the molecular framework in the biological activity of these compounds (Zhao et al., 2003).

Chemical Reactions and Properties

Chemical transformations, such as the conversion of pyrrolo[2,3-c]azepines to pyrimido[4,5-d]pyrimidines and further to pyrazino[3,2,1-b,c]azepino[3,4-b]pyrrolo[3,2-d]-pyrimidines, highlight the reactivity and potential for diversification within this class of compounds. These reactions often involve cyclization and alkylation steps, revealing the chemical versatility of the core structure (R. G. Glushkov & T. V. Stezhko, 1980).

Physical Properties Analysis

While specific physical properties of the queried compound were not directly found, related research emphasizes the significance of molecular conformations, such as boat-type conformations in azepine rings, and their impact on the compounds' physical properties and interactions. These insights are crucial for understanding the behavior of such compounds under various conditions (Acosta et al., 2015).

Chemical Properties Analysis

The chemical properties of related compounds, such as their reactivity towards different reagents and conditions leading to the formation of a wide range of derivatives, illustrate the chemical richness of the pyrimidoazepine class. The ability to undergo transformations like nitrosative cyclization or intramolecular Friedel-Crafts alkylation underscores the compounds' versatile chemical properties (Yoneda et al., 1976).

Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmacological Evaluation

- Pyrroloazepine Derivatives as Antihypertensive Agents : A study synthesized pyrroloazepine derivatives, including compounds similar to the mentioned chemical, which exhibited potent alpha 1-adrenergic and serotonin 2 (5-HT2) receptor antagonistic activities. These compounds showed promise as antihypertensive agents with antiplatelet aggregation activity (Mizuno et al., 1999).

Anticancer Research

- Antiproliferative Activity Against Cancer Cell Lines : A research focused on synthesizing new derivatives of a similar compound, evaluating their antiproliferative effects against various human cancer cell lines. Some compounds showed significant activity, indicating potential as anticancer agents (Mallesha et al., 2012).

Chemical Synthesis and Modification

- Ring Expansion of Vinylaziridines : This research described syntheses of azetidines, pyrrolidines, piperidines, and azepines through cycloaddition or sigmatropic rearrangements of vinylaziridines, showing the chemical versatility of compounds similar to the one (Heo & Paek, 2013).

Palladium Catalyzed Reactions

- Enantioselective Amine α-Functionalization : A study on the enantioselective α-C–H coupling of amines, including azetidines, pyrrolidines, and piperidines, demonstrated the use of chiral phosphoric acids for regioselective coupling with aryl boronic acids. This illustrates the compound's relevance in advanced organic synthesis (Jain et al., 2016).

Insecticidal Applications

- Insecticidal Pyridoazepine Alkaloids from Stemona Species : Research on Stemona species identified alkaloids with pyridoazepine structures, demonstrating insecticidal activity and suggesting potential agricultural applications (Kaltenegger et al., 2003).

Synthesis and Reactivity

- Synthesis of Pyrroloazepine Derivatives : This study focused on the synthesis and reactions of pyrroloazepine derivatives, contributing to the understanding of the chemical properties and potential applications of similar compounds (Glushkov & Stezhko, 1980).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-[4-(2-pyrrol-1-ylethyl)piperazin-1-yl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N6/c1-2-8-22(7-1)9-10-23-11-13-24(14-12-23)18-16-3-5-19-6-4-17(16)20-15-21-18/h1-2,7-8,15,19H,3-6,9-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXPHYZJASYUOMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC2=C1C(=NC=N2)N3CCN(CC3)CCN4C=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 5-(aminocarbonyl)-2-{[2-cyano-3-(5-methyl-2-furyl)acryloyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5501428.png)

![methyl N-[3-(4-methoxyphenyl)acryloyl]leucinate](/img/structure/B5501435.png)

![(3R*,3aR*,7aR*)-1-{[1-(methoxymethyl)cyclobutyl]carbonyl}-3-(2-methoxyphenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5501438.png)

![1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5501463.png)

![2-[2-(2-chlorophenyl)vinyl]-3-(4-ethoxyphenyl)-4(3H)-quinazolinone](/img/structure/B5501477.png)

![N-allyl-6-ethyl-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5501479.png)

![3-{3-(3-chlorophenyl)-4-[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]-1H-pyrazol-1-yl}propanoic acid](/img/structure/B5501498.png)

![N-4-biphenylyl-4-[(dimethylamino)methyl]-4-hydroxy-1-azepanecarboxamide](/img/structure/B5501501.png)

![1-(2-furoyl)-4-[3-(2-furyl)-1H-pyrazol-1-yl]piperidine-4-carboxylic acid](/img/structure/B5501509.png)

![N-[2-(4-ethylphenyl)ethyl]-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5501513.png)